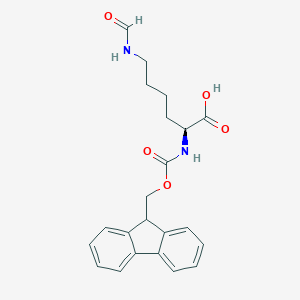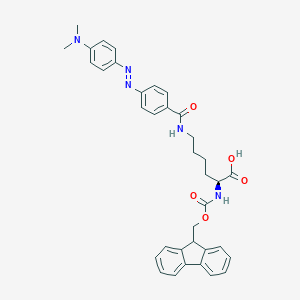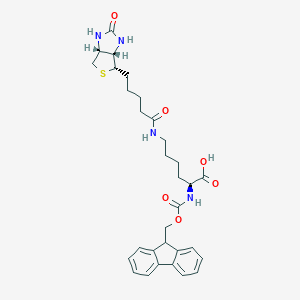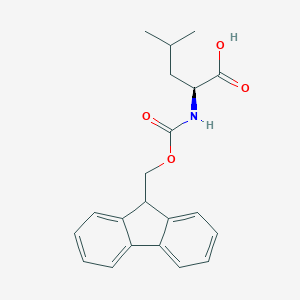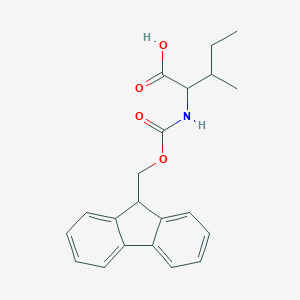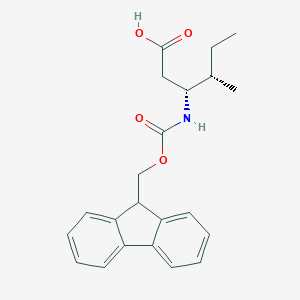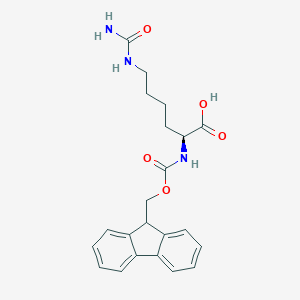
Fmoc-L-beta-homophenylalanine
Übersicht
Beschreibung
Fmoc-L-beta-homophenylalanine is used for producing high-quality peptides . It is a part of the Alfa Aesar product portfolio .
Synthesis Analysis
Fmoc-modified amino acids and short peptides are used as building blocks for the fabrication of functional materials . They are used in the synthesis of peptides due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes building block association .Molecular Structure Analysis
The Fmoc-L-beta-homophenylalanine molecule contains a total of 56 bonds. There are 33 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Physical And Chemical Properties Analysis
Fmoc-L-beta-homophenylalanine has a molecular weight of 401.45 . It has a melting point of 110-112 °C . It is slightly soluble in water . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
- Scientific Field : Biochemistry and Molecular Biology
- Application Summary : Fmoc-L-beta-homophenylalanine is used for producing high-quality peptides . Peptides are short chains of amino acids that play crucial roles in biological functions, including as hormones, neurotransmitters, and cell signaling molecules.
- Methods of Application : The Fmoc (Fluorenylmethyloxycarbonyl) group is a protective group used in peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amine to react with the next activated amino acid in the sequence. The process is repeated until the desired peptide sequence is obtained .
- Results or Outcomes : The use of Fmoc-L-beta-homophenylalanine in peptide synthesis allows for the production of high-quality peptides, which are essential tools in biological research and drug discovery .
Antibiofilm Activity
- Scientific Field : Microbiology
- Application Summary : Fmoc-phenylalanine has been found to have antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms . Biofilms are complex bacterial aggregates that can reduce the efficacy of antibacterial treatment and increase the threat of developing antibacterial resistance .
- Methods of Application : In the study, the antibiofilm activity of Fmoc-phenylalanine was evaluated against clinically relevant bacteria. The researchers found that Fmoc-phenylalanine not only inhibits biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates already formed biofilms .
- Results or Outcomes : The study demonstrated that Fmoc-phenylalanine reduces the extracellular matrix components such as proteins, carbohydrates, and eDNA in the biofilm, affecting its stability. It was also found that Fmoc-phenylalanine treatment in combination with vancomycin and ampicillin synergistically inhibits biofilm formation .
Safety And Hazards
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNUGHJJKNFCND-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375821 | |
| Record name | Fmoc-L-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-beta-homophenylalanine | |
CAS RN |
193954-28-8 | |
| Record name | Fmoc-L-beta-homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



